N(6),O(2)-Dipivaloyl cyclic amp
Beschreibung
N(6),O(2)-Dipivaloyl cyclic AMP is a chemically modified derivative of cyclic adenosine monophosphate (cAMP), a critical second messenger in intracellular signaling. The compound features two pivaloyl (2,2-dimethylpropanoyl) ester groups at the N6 position of the adenine base and the O2 position of the ribose sugar (). This structural modification enhances lipophilicity, improving membrane permeability and metabolic stability compared to unmodified cAMP. The bulky pivaloyl groups sterically shield vulnerable bonds, such as the N-glycosidic linkage, from enzymatic degradation, making the compound a promising candidate for targeted drug delivery and cellular studies ().
Eigenschaften
CAS-Nummer |
78232-35-6 |
|---|---|
Molekularformel |
C20H28N5O8P |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
[(4aR,6R,7R,7aR)-6-[6-(2,2-dimethylpropanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H28N5O8P/c1-19(2,3)17(26)24-14-11-15(22-8-21-14)25(9-23-11)16-13(32-18(27)20(4,5)6)12-10(31-16)7-30-34(28,29)33-12/h8-10,12-13,16H,7H2,1-6H3,(H,28,29)(H,21,22,24,26)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
OFPPCWXYSKTHBG-XNIJJKJLSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)C(C)(C)C |
Isomerische SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)C(C)(C)C |
Synonyme |
N(6),O(2)-dipivaloyl cyclic AMP |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Metabolic Stability
- N(6),O(2)-Dipivaloyl Cyclic AMP : Demonstrates high resistance to enzymatic degradation. For example, dipivaloyl esters in related compounds (e.g., Piv2IUdR) show near-complete stability against thymidine phosphorylase (TP) over 6 hours, whereas unmodified counterparts degrade rapidly .
- Dibutyryl Cyclic AMP (DBcAMP) : While DBcAMP is more stable than cAMP due to butyryl esterification, its stability is inferior to dipivaloyl derivatives. Its shorter acyl chains offer less steric protection, leading to faster hydrolysis in vivo .
- Diethyl Esters (e.g., compounds 27 and 28) : Exhibit poor metabolic stability, with MIC values against Mycobacterium tuberculosis (Mtb) ranging from 200–400 µg/mL, likely due to rapid esterase-mediated hydrolysis .
Key Insight : Bulky pivaloyl groups provide superior enzymatic resistance compared to smaller esters (e.g., acetyl, butyryl) .
Membrane Permeability and Cellular Uptake
- N(6),O(2)-Dipivaloyl Cyclic AMP : Enhanced lipophilicity facilitates blood-brain barrier (BBB) penetration and cellular uptake. Similar dipivaloylated probes (e.g., Flu-tacca-5) show efficient intracellular delivery, with fluorescence activation upon esterase-mediated hydrolysis .
- DBcAMP : Moderate permeability due to butyryl groups; used extensively in cardiovascular studies but requires higher doses for CNS effects .
- 8-Bromo-cAMP : Polar bromine substitution limits membrane permeability, making it less suitable for systemic delivery despite prolonged signaling activation .
Key Insight : Dipivaloyl derivatives balance lipophilicity and steric bulk, enabling targeted delivery to challenging sites like the brain .
Key Findings :
- Dipivaloyl esters (e.g., compound 29) exhibit superior antimycobacterial potency (MIC: 50–100 µg/mL) compared to diethyl esters (MIC: 200–400 µg/mL) .
- In cancer studies, dipivaloylated probes (e.g., Flu-tacca-5) show reduced antiproliferative potency (µM range) compared to untagged compounds (nM range), likely due to delayed hydrolysis .
Activation Mechanism
- N(6),O(2)-Dipivaloyl Cyclic AMP : Requires intracellular esterases to cleave pivaloyl groups, releasing active cAMP. This "prodrug" mechanism ensures targeted activity .
- DBcAMP: Hydrolyzed by nonspecific esterases, leading to systemic cAMP release and broader physiological effects .
- 8-(4-Chlorophenylthio)-cAMP: Bypasses hydrolysis by directly activating cAMP-dependent protein kinase (PKA), offering rapid but nonspecific signaling .
Key Insight : Dipivaloyl derivatives enable site-specific activation, minimizing off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
